5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . This method also demonstrates good functional group tolerance and broad substrate scope .
Industrial Production Methods
Industrial production methods for 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine are not extensively documented. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizers such as sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Hydrogen gas, Raney nickel.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines and their derivatives, which exhibit diverse biological activities .
Scientific Research Applications
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1).
Material Sciences: The compound has applications in the development of light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of Janus kinases, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . As a RORγt inverse agonist, it binds to the ligand-binding domain of the receptor, inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridine: Similar in structure but lacks the dimethyl substitutions at positions 5 and 7.
1,2,4-triazolo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure with a pyrimidine ring.
Uniqueness
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
4919-11-3 |
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Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-3-7(2)11-5-9-10-8(11)4-6/h3-5H,1-2H3 |
InChI Key |
OETZGBWGRSPOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=CN2C(=C1)C |
Origin of Product |
United States |
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